molecular formula C11H12N2O3 B2669296 ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-57-9

ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No. B2669296
CAS RN: 339013-57-9
M. Wt: 220.228
InChI Key: VYMSQFNLVVSUJR-UHFFFAOYSA-N
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Description

This compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound would include a benzimidazole core, which consists of a benzene ring fused to an imidazole ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. For instance, Meziane et al. (1998) developed a solvent-free method for preparing ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates using ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate under microwave irradiation, highlighting the compound's role in synthesizing novel heterocyclic structures (Meziane et al., 1998).

Biological Activities

Research has also focused on derivatives of benzimidazole for their immunomodulatory and anticancer properties. Abdel-Aziz et al. (2009) synthesized novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives from ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate and evaluated their immunomodulatory and anticancer activities. These compounds demonstrated significant inhibitory effects on NO generation in macrophage cells and exhibited cytotoxicity against colon and hepatocellular carcinoma cells (Abdel-Aziz et al., 2009).

Material Science Applications

In material science, benzimidazole derivatives are investigated for their utility in advanced materials. Persson and Jannasch (2003) tethered linear ethylene oxide oligomers to benzimidazole units, enhancing proton conductivity under dry conditions, which is crucial for fuel cell applications. This study underscores the potential of benzimidazole derivatives in developing new materials for energy applications (Persson & Jannasch, 2003).

Antifilarial and Antineoplastic Agents

Ram et al. (1992) explored methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates for their antifilarial and antineoplastic potentials. The synthesized compounds showed significant in vivo activity against various filarial worms and demonstrated growth inhibition in cancer cell lines, indicating their promise as therapeutic agents (Ram et al., 1992).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to handle chemical compounds with appropriate protective equipment and in a well-ventilated environment .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of biological activities exhibited by benzimidazole derivatives .

properties

IUPAC Name

ethyl 3-methyl-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-7-5-4-6-8(9)12(2)10(13)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMSQFNLVVSUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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